

# An In-depth Technical Guide to Tofimilast: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Tofimilast

Cat. No.: B1683196

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**Tofimilast** (developmental code name CP-325366) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Although its development was discontinued after Phase II clinical trials due to modest efficacy, the study of its chemical characteristics and mechanism of action provides valuable insights into the landscape of PDE4 inhibitor drug design.

## Chemical Identity and Structure

**Tofimilast** is classified as a triazolopyridine derivative. Its core structure is a 9-cyclopentyl-7-ethyl-3-(2-thienyl)-5,6-dihydro-9H-pyrazolo[3,4-c][1,2,3]triazolo[4,3-a]pyridine.

Identifier	Value
IUPAC Name	12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.0.2,6]dodeca-1(9),2,4,10-tetraene
CAS Number	185954-27-2
Molecular Formula	C18H21N5S
Synonyms	CP-325366, CP-325,366
ChEMBL ID	ChEMBL217899
PubChem CID	9896267

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Tofimilast**. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Weight	339.5 g/mol	PubChem
XLogP3	2.8	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	5	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	76.8 Å <sup>2</sup>	PubChem
Monoisotopic Mass	339.15176686 Da	PubChem

## Mechanism of Action and Signaling Pathway

**Tofimilast** exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial enzyme in the inflammatory cascade. PDE4 is responsible for the hydrolysis and inactivation of

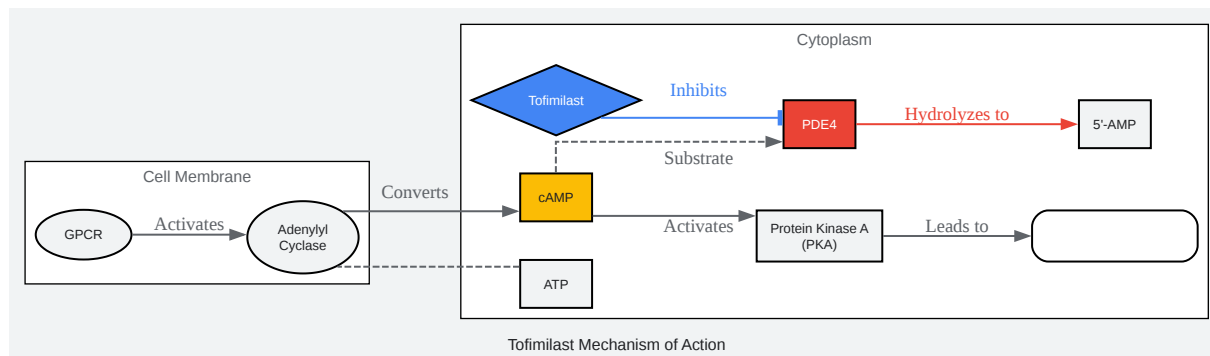
cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.

#### The Signaling Cascade:

- **Inflammatory Stimulus:** Pro-inflammatory signals activate G-protein coupled receptors (GPCRs) on the surface of immune cells (e.g., T-cells, neutrophils, macrophages).
- **Adenylyl Cyclase Activation:** This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.
- **PDE4 Hydrolysis:** PDE4 enzymes rapidly break down cAMP into its inactive form, 5'-AMP, thus dampening the anti-inflammatory signal.
- **Tofimilast Inhibition:** **Tofimilast** specifically binds to and inhibits PDE4, preventing the degradation of cAMP.
- **cAMP Accumulation:** The inhibition of PDE4 leads to an accumulation of intracellular cAMP.
- **PKA Activation & Downstream Effects:** Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately leads to the suppression of inflammatory cell activity, including the reduced release of pro-inflammatory mediators like cytokines and chemokines.[4][5]

The inhibition of PDE4 is a validated strategy for treating inflammatory conditions.[6][7]

**Tofimilast** specifically targets PDE4 isoenzymes A, B, and D. While PDE4B inhibition is linked to anti-inflammatory effects, PDE4D inhibition is often associated with emesis, a common side effect of this drug class.[4][6]



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Mechanism of **Tofimilast** via PDE4 Inhibition.

## Experimental Protocols

Characterizing the activity of a PDE4 inhibitor like **Tofimilast** involves a series of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 isoform. A common method is the Fluorescence Polarization (FP) assay.

Objective: To determine the IC<sub>50</sub> (half-maximal inhibitory concentration) of **Tofimilast** against recombinant human PDE4B.

Materials:

- Purified, recombinant human PDE4B1 or PDE4B2 enzyme.<sup>[8][9]</sup>
- Fluorescein-labeled cAMP (FAM-cAMP) as the substrate.<sup>[8][9]</sup>
- A phosphate-binding agent (Binding Agent).<sup>[8][9]</sup>

- Assay Buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
- **Tofimilast** (or other test compounds) serially diluted in DMSO.
- A known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control.
- 96-well or 384-well black plates.
- A microplate reader capable of measuring fluorescence polarization.

#### Methodology:

- **Reagent Preparation:** Prepare a "Complete Assay Buffer" by adding DTT to the base buffer. Dilute the PDE4B enzyme and FAM-cAMP substrate to their final working concentrations in the Complete Assay Buffer.
- **Compound Plating:** Dispense 5 µL of serially diluted **Tofimilast** into the "Test Inhibitor" wells of the microplate. Add 5 µL of DMSO-containing buffer to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.
- **Enzyme Addition:** Add 40 µL of the diluted PDE4B enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP solution to all wells except the "Blank".
- **Incubation:** Incubate the plate at room temperature for 1 hour to allow the enzyme to hydrolyze the FAM-cAMP.
- **Detection:** Stop the reaction and develop the signal by adding 100 µL of the Binding Agent solution to all wells. This agent binds to the hydrolyzed 5'-AMP-FAM, causing a significant increase in fluorescence polarization.
- **Measurement:** Incubate for 30 minutes at room temperature with gentle agitation. Read the fluorescence polarization on a microplate reader (e.g.,  $\lambda_{\text{ex}} = 470 \text{ nm}$ ,  $\lambda_{\text{em}} = 528 \text{ nm}$ ).<sup>[9]</sup>
- **Data Analysis:** Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each concentration of **Tofimilast** relative to the "Positive Control". Plot the

percent inhibition against the log concentration of **Tofimilast** and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

This experiment measures the functional consequence of PDE4 inhibition—the accumulation of cAMP within living cells.

Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g., HEK293 or human airway smooth muscle cells) following treatment with **Tofimilast**.

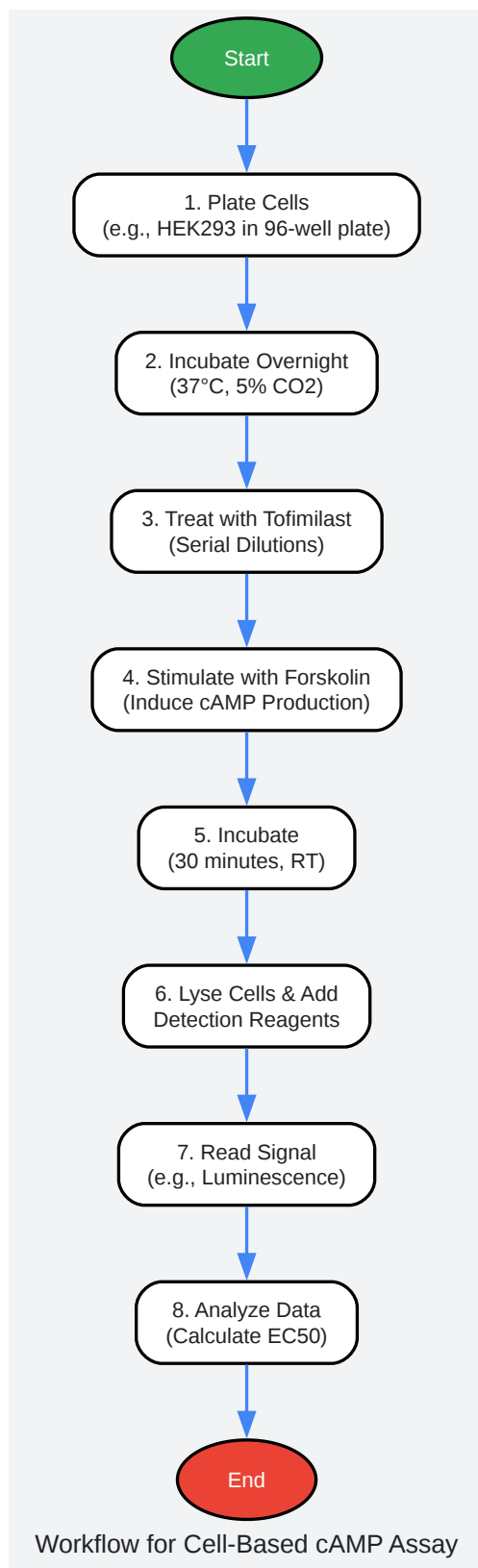
Materials:

- HEK293 cells (or another suitable cell line).
- Cell culture medium and supplements.
- **Tofimilast** (or other test compounds).
- Adenylyl cyclase activator (e.g., Forskolin or Isoproterenol) to stimulate baseline cAMP production.<sup>[3]</sup>
- A commercial cAMP detection kit (e.g., HTRF, FRET, or bioluminescence-based assays like cAMP-Glo™).<sup>[1][2]</sup>
- Cell lysis buffer (often included in the kit).
- White, opaque 96-well plates suitable for luminescence.
- A microplate reader capable of detecting the kit's signal (e.g., luminescence or time-resolved fluorescence).

Methodology:

- **Cell Plating:** Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Remove the culture medium. Add buffer or medium containing serial dilutions of **Tofimilast** to the cells. Include a vehicle control (DMSO).

- Stimulation: Add a sub-maximal concentration (e.g., EC80) of an adenylyl cyclase activator like Forskolin to all wells to induce cAMP production.
- Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.
- Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. For example, using a cAMP-Glo™ assay:
  - Add cAMP Detection Solution (containing lytic agents and PKA) and incubate.
  - Add Kinase-Glo® Reagent to measure the remaining ATP (luminescence is inversely proportional to cAMP levels).[2]
- Measurement: Read the signal (e.g., luminescence) on a compatible microplate reader.
- Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of **Tofimilast** to determine the EC50 for cAMP accumulation.



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Generalized workflow for a cell-based cAMP assay.



## Clinical Development and Status

**Tofimilast** was advanced into Phase II clinical trials for both asthma and COPD. However, the studies failed to demonstrate sufficient clinical efficacy.[10] Consequently, the development of **Tofimilast** as a therapeutic agent was discontinued.[10] This outcome highlights the challenge in translating the in vitro anti-inflammatory effects of PDE4 inhibitors into significant clinical benefits, often due to a narrow therapeutic index limited by side effects like nausea and emesis.[6]

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